Tranylcypromine sulphate
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(1S,2R)-2-phenylcyclopropan-1-amine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1 |
InChI-Schlüssel |
BKPRVQDIOGQWTG-ICOOEGOYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@@H]([C@H]1N)C2=CC=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Molecular Structure and Stereochemical Considerations
Elucidation of Tranylcypromine (B92988) Sulphate's Molecular Architecture
Tranylcypromine is chemically known as (±)-trans-2-phenylcyclopropyl-1-amine. wikipedia.org The sulphate salt form consists of two tranylcypromine molecules associated with one molecule of sulfuric acid. medkoo.comnih.gov The core of the tranylcypromine molecule is a cyclopropane (B1198618) ring, a three-membered carbon ring, which is substituted with a phenyl group and an amino group. The "trans" designation in its chemical name indicates that the phenyl and amino groups are located on opposite sides of the cyclopropane ring. This specific spatial arrangement is a critical feature of its structure.
Table 1: Chemical and Physical Properties of Tranylcypromine Sulphate
| Property | Value |
|---|---|
| Chemical Formula | C18H24N2O4S |
| Molecular Weight | 364.5 g/mol |
Data sourced from PubChem and DrugBank. nih.govdrugbank.com
Characterization of Racemic Nature and Asymmetric Centers
Tranylcypromine possesses two chiral centers, which are asymmetric carbon atoms within the cyclopropane ring. drugbank.com A chiral center is a carbon atom that is attached to four different groups, giving rise to stereoisomerism. khanacademy.org Due to the presence of these two chiral centers, tranylcypromine exists as a racemic mixture. A racemate is an equimolar mixture of two enantiomers, which are non-superimposable mirror images of each other. khanacademy.orgebi.ac.uk Therefore, commercially available this compound is a mixture of equal parts of its two enantiomeric forms. drugbank.com
Stereoisomeric Forms: (+)- and (-)-Tranylcypromine Enantiomers
The two enantiomers of tranylcypromine are designated as (+)-tranylcypromine and (-)-tranylcypromine. These correspond to the (1R,2S) and (1S,2R) configurations, respectively. drugbank.com Although they are mirror images of each other and share the same chemical formula and connectivity, their three-dimensional arrangement in space is different. This difference in stereochemistry is crucial as it leads to distinct pharmacological and pharmacokinetic properties. mdpi.comnih.gov
Structural Relationship to Substituted Phenethylamines and Amphetamines
The molecular structure of tranylcypromine bears a significant resemblance to substituted phenethylamines, a broad class of compounds that includes various neurotransmitters and psychoactive substances. unodc.org Specifically, tranylcypromine is a cyclized analog of amphetamine. wikipedia.orgdrugbank.com This structural similarity arises from the formal cyclization of the side chain of amphetamine to form the cyclopropane ring. drugbank.com This relationship to amphetamine is thought to contribute to some of the stimulant-like effects observed with tranylcypromine. nih.govumich.edunih.gov
Impact of Stereochemistry on Biochemical Interactions
The stereochemistry of tranylcypromine plays a pivotal role in its biochemical interactions, particularly its primary mechanism of action as a monoamine oxidase (MAO) inhibitor. The two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine, exhibit different potencies in inhibiting the two major isoforms of MAO, MAO-A and MAO-B.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (+)-Tranylcypromine |
| (-)-Tranylcypromine |
| Amphetamine |
Advanced Synthetic Methodologies and Analog Development
Chemical Synthesis Routes of the Tranylcypromine (B92988) Scaffold
The synthesis of the trans-2-phenylcyclopropylamine core of tranylcypromine is a key challenge, with various methods developed to achieve this structure, including stereoselective approaches.
Cyclopropanation and Intermediate Derivatization
The construction of the characteristic cyclopropane (B1198618) ring of the tranylcypromine scaffold is a pivotal step in its synthesis. A common strategy involves the [2+1] cyclization of an arylalkene with a carbene or carbanion synthon. uea.ac.uk One documented route commences with 4-formylbenzoic acid, which is first protected as a methyl ester. uea.ac.uk This is followed by a Horner-Wadsworth-Emmons olefination with t-butyl diethylphosphonoacetate (B8399255) to yield a differentially protected cinnamate (B1238496) derivative. uea.ac.uk The crucial cyclopropane ring is then installed via a Johnson-Corey-Chaykovsky cyclopropanation, which selectively forms the desired trans isomer. uea.ac.uk Subsequent functional group manipulations, including selective ester hydrolysis and a Curtius rearrangement of a carboxylic acid intermediate, lead to the Boc-protected tranylcypromine scaffold. uea.ac.uk
An alternative approach starts from 4-nitrophenylacetonitrile. nih.gov In this method, the cyclopropane ring is formed using 1,2-dibromoethane (B42909) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a strong base. nih.gov The resulting nitro-substituted cyclopropylnitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can be converted to the amine via a Curtius rearrangement. nih.gov The Simmons-Smith cyclopropanation is another powerful method for converting alkenes into cyclopropanes stereospecifically and has been utilized in the synthesis of related cyclopropylamines. researchgate.netmdpi.com
Strategies for Enantioselective Synthesis and Resolution
Tranylcypromine is a chiral molecule, and its biological activity resides primarily in the (+)-(1R,2S)-enantiomer. Consequently, significant effort has been dedicated to developing enantioselective syntheses and resolution methods. Traditional kinetic resolution of the racemic mixture via the formation of diastereomeric salts with chiral acids is a well-established industrial practice. researchgate.net
More advanced strategies focus on asymmetric cyclopropanation reactions using chiral auxiliaries, chiral metal complexes, or organocatalysts to directly produce enantiomerically enriched cyclopropane intermediates. researchgate.net For instance, the enantioselective palladium-catalyzed Heck–Matsuda reaction has been employed for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to create chiral 4-aryl-γ-lactams, demonstrating a modern approach to installing chirality in cyclic systems. beilstein-journals.org While not a direct synthesis of tranylcypromine, this highlights the types of advanced catalytic methods being explored for creating chiral building blocks. Chiral resolution of racemic 2-phenyl-cyclopropanamine has also been reported as a direct method to isolate the desired enantiomers for further derivatization. acs.org
Rational Design and Synthesis of Tranylcypromine Analogues
The tranylcypromine scaffold has proven to be a "privileged scaffold" in drug discovery, serving as a starting point for the development of inhibitors for various targets beyond its original MAO indication. dntb.gov.ua
Development of Modified Monoamine Oxidase Inhibitors
Tranylcypromine was one of the first monoamine oxidase inhibitors (MAOIs) developed. mayoclinic.org It is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. psychiatrictimes.comen-journal.org Its structural similarity to amphetamine contributes to some of its pharmacological properties. scirp.org The development of MAOIs has since moved towards reversible and more selective inhibitors to improve safety profiles. For example, moclobemide (B1677376) is a reversible inhibitor of MAO-A (RIMA) that is considered safer than irreversible MAOIs like tranylcypromine. en-journal.orgscirp.org Research in this area has focused on modifying the tranylcypromine structure to achieve greater selectivity for either MAO-A or MAO-B, though much of the recent focus for the tranylcypromine scaffold has shifted to other targets.
Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitory Analogues
The structural and mechanistic similarities between MAOs and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) have led to the repurposing of tranylcypromine as an LSD1 inhibitor. ucl.ac.uk However, tranylcypromine itself has modest potency against LSD1. uea.ac.uk This has spurred the synthesis of second-generation analogues with significantly improved potency and selectivity.
A key strategy has been the substitution of the aryl ring of tranylcypromine. uea.ac.uk One successful approach involves introducing an anilide substituent at the para-position of the phenyl ring. uea.ac.uk Researchers have also explored 'reverse amide' isosteres at this position, leading to potent submicromolar inhibitors of LSD1. uea.ac.uksunderland.ac.uk For example, analogues with benzyl (B1604629) and phenethylamide substituents at the 4-position of the aryl ring have demonstrated potent inhibition of both LSD1 and the proliferation of acute myeloid leukemia (AML) cell lines. sunderland.ac.uk Another strategy involved introducing an ortho-benzyloxy group to the phenyl ring, which led to the development of the LSD1-selective inhibitor S2101. nih.gov
| Compound | Substituent (R) on Carboxamide | LSD1 IC50 (μM) |
|---|---|---|
| Tranylcypromine | - | 21.0 |
| 5a | Benzyl | Submicromolar |
| 5b | Phenethyl | Submicromolar |
| 5c | (Thiophen-2-yl)methyl | Submicromolar |
| 5d | Cyclohexyl | Reduced Activity |
| 5e | Cyclohexylmethyl | Reduced Activity |
Structure-Guided Optimization for Target Selectivity
To enhance the therapeutic potential of tranylcypromine-based inhibitors, structure-guided design and systematic structure-activity relationship (SAR) studies are crucial. nih.govresearchgate.net This approach aims to maximize potency for the intended target (e.g., LSD1) while minimizing activity against off-targets like MAOs and the hERG channel, which is associated with cardiac toxicity. nih.gov
For instance, starting from a lead compound, S2157, which had high hERG inhibitory activity, researchers used an in silico hERG inhibition prediction model to design new derivatives. nih.gov By modifying the benzyloxy and piperazine (B1678402) groups of S2157, they successfully identified a novel inhibitor, S1427, with potent LSD1 inhibitory activity, a significantly lower hERG inhibition profile, and improved liver microsomal stability. nih.gov X-ray crystallography has also been a valuable tool, providing insights into how these inhibitors bind to the LSD1 active site. nih.gov The crystal structure of LSD1 complexed with inhibitors reveals the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, guiding further optimization of the inhibitor structure to enhance interactions within the enzyme's catalytic cleft. nih.govresearchgate.net This rational, structure-based approach allows for the fine-tuning of analogues to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties. nih.gov
| Compound | LSD1 kinact/Ki (M-1s-1) | hERG Inhibition IC50 (μM) | Microsomal Stability |
|---|---|---|---|
| S2157 (Parent) | 6000 | 10 | Low |
| S1427 (Optimized) | 18000 | >30 | Improved |
Enzymatic Inhibition and Molecular Mechanisms of Action
Monoamine Oxidase (MAO) Inhibition Dynamics
Tranylcypromine (B92988) sulphate is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. patsnap.comwikipedia.org This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. patsnap.com The irreversible nature of this inhibition means that the body must synthesize new MAO enzymes to restore normal function, a process that can take several weeks. patsnap.com
The inhibition of MAO is central to the pharmacological effects of tranylcypromine. MAO-A is primarily responsible for the breakdown of serotonin, norepinephrine, and dopamine, while MAO-B metabolizes phenylethylamine, norepinephrine, epinephrine (B1671497), dopamine, and tyramine. drugbank.com By inhibiting both forms, tranylcypromine significantly elevates the concentrations of these neurotransmitters. patsnap.com
Mechanistic Studies of Covalent Adduct Formation with FAD Cofactor
The inhibitory action of tranylcypromine on MAO involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. acs.orgresearchgate.net This process is described as mechanism-based or "suicide" inhibition, where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to it. researchgate.net
For tranylcypromine, this involves a single-electron-transfer mechanism. acs.org The FAD cofactor in MAO extracts an electron from the nitrogen atom of tranylcypromine, leading to the formation of a cation radical. This is followed by the opening of the cyclopropyl (B3062369) ring, which generates a benzylic carbon radical and an imine intermediate. acs.org This reactive intermediate then forms a covalent bond with the FAD cofactor. acs.orgnih.gov Specifically, with MAO-B, tranylcypromine has been shown to form an adduct at the C4a position of the FAD cofactor. nih.gov
Differential Kinetic Profiles of MAO Isoform Inhibition
While tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B, it exhibits some differences in its kinetic profile towards the two isoforms. wikipedia.orgmdpi.com Some studies suggest a slight preference for MAO-B inhibition. wikipedia.org The IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by half, have been reported as 2.3 µM for MAO-A and 0.95 µM for MAO-B. abcam.com However, other direct assays have found the Ki values (inhibition constants) for both isoforms to be approximately equal. mdpi.com The initial reversible binding of the inhibitor to the enzyme is a key determinant of its selectivity. mdpi.com
| Parameter | MAO-A | MAO-B |
| IC50 Value | 2.3 µM abcam.com | 0.95 µM abcam.com |
| Ki Value | Approximately equal to MAO-B mdpi.com | Approximately equal to MAO-A mdpi.com |
| Inhibition Type | Irreversible, Non-selective patsnap.com | Irreversible, Non-selective patsnap.com |
Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition
Tranylcypromine has also been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110. cancer.govfrontiersin.org LSD1 is a flavin-dependent enzyme that plays a crucial role in gene regulation by demethylating histones. cancer.govnih.gov
Molecular Binding and Inhibitory Mechanisms in LSD1 Active Site
Similar to its interaction with MAO, tranylcypromine acts as a mechanism-based inactivator of LSD1 by forming a covalent adduct with the FAD cofactor in the enzyme's active site. acs.orgresearchgate.netsci-hub.se This covalent modification abolishes the enzymatic activity of LSD1. researchgate.net The structural and mass spectrometry analyses have confirmed the formation of a covalent adduct between tranylcypromine and the FAD cofactor in LSD1. acs.org
Crystallographic studies have provided insights into the binding mode of tranylcypromine within the LSD1 active site. acs.orgnih.gov These studies reveal that the phenyl ring of the FAD-tranylcypromine adduct does not form extensive interactions with the surrounding residues, which has provided a basis for designing more potent and selective LSD1 inhibitors. acs.org The mechanism of inhibition is believed to involve a single-electron transfer, similar to its action on MAO. acs.org
Consequences for Histone Demethylation and Chromatin Modification
LSD1 specifically removes methyl groups from mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9). nih.govnih.gov The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to gene activation. By inhibiting LSD1, tranylcypromine prevents this demethylation process. cancer.govfrontiersin.org
This inhibition of LSD1 leads to an increase in the levels of methylated histones, such as H3K4me2. frontiersin.orgfrontiersin.org Changes in histone methylation patterns can alter chromatin structure and accessibility, thereby affecting gene transcription. nih.gov The inhibition of LSD1 by tranylcypromine has been shown to prevent the transcription of LSD1 target genes and has potential implications in cancer therapy, as LSD1 is often overexpressed in various cancers. cancer.govresearchgate.net
Modulation of Other Enzyme Systems
Tranylcypromine sulphate interacts with several cytochrome P450 (CYP) enzymes, which are vital for drug metabolism. It is a potent and selective inhibitor of CYP2A6, the primary enzyme responsible for the metabolism of nicotine. psychiatryonline.orgnih.govnih.gov The inhibition is competitive, with studies showing that both the R-(+)- and S-(-)-enantiomers of tranylcypromine inhibit CYP2A6, with the R-(+)-isomer being significantly more potent. nih.gov
Tranylcypromine also demonstrates inhibitory effects on other CYP isoforms, although generally to a lesser extent. In vitro studies have identified it as a competitive inhibitor of CYP2C19 and a noncompetitive inhibitor of CYP2C9. nih.gov Its effect on CYP2D6 is considered weak. nih.gov
Furthermore, tranylcypromine has been found to inhibit CYP46A1, a cholesterol 24-hydroxylase concentrated in the brain that is crucial for cholesterol homeostasis. wikipedia.orgfrontiersin.org X-ray crystallography has revealed that tranylcypromine binds to the active site of CYP46A1, with its nitrogen atom coordinating the heme iron. rcsb.orgtaylorandfrancis.com This binding occurs with nanomolar affinity. rcsb.orgpnas.org
Table 1: Inhibitory Profile of Tranylcypromine on Cytochrome P450 Isoforms
| Enzyme | Type of Inhibition | Inhibition Constant (Ki) |
| CYP2A6 | Competitive | 0.08 µM ((+/-)-tranylcypromine) nih.govcapes.gov.br |
| CYP2C9 | Noncompetitive | 56 µM nih.gov |
| CYP2C19 | Competitive | 32 µM nih.gov |
| CYP2D6 | Competitive | 367 µM nih.gov |
| CYP46A1 | Inhibitor | Nanomolar affinity wikipedia.orgrcsb.org |
Tranylcypromine has been shown to affect the activity of tryptophan pyrrolase, now more commonly known as tryptophan 2,3-dioxygenase (TDO). mpa.secbg-meb.nl This hepatic enzyme is the first and rate-limiting step in the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. nih.gov Studies in rats have demonstrated that tranylcypromine administration inhibits liver tryptophan pyrrolase activity. mpa.secbg-meb.nl This inhibition leads to an elevation of brain tryptophan levels. mpa.seresearchgate.net The effect is reported to be associated with higher doses of tranylcypromine and to be relatively short-lived. cbg-meb.nl
Potential for Neurotransmitter Reuptake Inhibition
In addition to its primary role as an irreversible MAO inhibitor, this compound also possesses the ability to inhibit the reuptake of certain neurotransmitters. wikipedia.orgcbg-meb.nl This action is attributed to its structural similarity to amphetamine. mpa.secbg-meb.nl At higher therapeutic doses, tranylcypromine functions as a norepinephrine reuptake inhibitor and may also act as a weak dopamine releasing agent. psychiatryonline.orgpsychiatryonline.org This inhibition of the norepinephrine transporter contributes to increased synaptic concentrations of norepinephrine, thereby augmenting the effects derived from MAO inhibition. psychiatryonline.orgdrugbank.com Its effect on serotonin reuptake is considered to be much less significant. cbg-meb.nl This dual mechanism, combining MAO inhibition with norepinephrine reuptake blockade, is a distinguishing feature of tranylcypromine. psychiatryonline.org
Pharmacokinetics in Preclinical Research Models
Absorption Mechanisms in Experimental Systems (e.g., Gastrointestinal Uptake)
Tranylcypromine (B92988) is readily absorbed from the gastrointestinal tract following oral administration. hres.ca Preclinical data indicate that it is a highly soluble compound. hpra.ie In some individuals, a biphasic absorption pattern has been observed, with an initial peak plasma concentration occurring at one hour, followed by a secondary peak at two to three hours. nih.govdrugbank.com This phenomenon may be attributable to the differential absorption rates of the drug's stereoisomers, though this hypothesis requires further investigation. nih.govdrugbank.com
The Biopharmaceutics Classification System (BCS) categorizes tranylcypromine as a Class 3 active substance, characterized by high solubility and low permeability. hpra.ie Studies using Caco-2 cells, a model of the human intestinal epithelium, have been employed to assess its permeability. drugbank.com While specific quantitative data from these experimental systems are not detailed in the provided search results, the classification as a low permeability compound suggests that its transport across the intestinal barrier is not facile. hpra.ie
It is noted that the presence of certain excipients in tablet formulations is not reported to influence the absorption of tranylcypromine. cbg-meb.nl Furthermore, the organic cation transporter 1 (OCT1), which is involved in the intestinal uptake of some drugs, has been studied in relation to compounds metabolized by monoamine oxidase A (MAO-A), such as sumatriptan. However, the direct role of OCT1 in the gastrointestinal uptake of tranylcypromine is not explicitly detailed in the provided results. frontiersin.org
| Absorption Parameter | Finding | Source |
| Absorption Rate | Rapidly absorbed after oral administration. | hres.ca |
| Peak Plasma Time (Tmax) | Occurs within 1 hour of dosing. | hres.ca |
| Absorption Pattern | Biphasic absorption may occur in some individuals. | nih.govdrugbank.com |
| BCS Classification | Class 3 (High Solubility, Low Permeability). | hpra.ie |
Distribution Patterns in Biological Compartments
Tranylcypromine effectively crosses the blood-brain barrier to exert its effects on the central nervous system. patsnap.com This is a critical aspect of its pharmacokinetic profile, enabling it to reach its therapeutic targets within the brain. science.gov Studies in rat models have confirmed the presence of tranylcypromine and its metabolites in the brain following administration. cbg-meb.nl
In one study, pretreatment of rats with inhibitors of ring hydroxylation led to increased levels of tranylcypromine in the brain, further demonstrating its ability to penetrate this barrier. nih.gov The ability of drugs to cross the blood-brain barrier is essential for treating neurological disorders, and nanocarrier drug delivery systems are being explored to enhance this penetration for various antidepressants. frontiersin.org While the precise mechanisms of tranylcypromine's transport across the blood-brain barrier are not fully elucidated in the provided results, its demonstrated presence in the brain underscores its capacity for central distribution. cbg-meb.nlnih.gov
Following absorption, tranylcypromine is widely distributed throughout the body. hpra.ie Animal studies have provided insights into its distribution in various tissues. In rats, tranylcypromine has been shown to pass through the placental barrier and into the fetus. medsafe.govt.nz This indicates a broad distribution that includes fetal tissues.
The volume of distribution for tranylcypromine is estimated to be between 1.1 and 5.7 L/kg of body weight. hpra.iempa.se This relatively large volume of distribution suggests that the drug is not confined to the bloodstream and distributes extensively into tissues. While specific concentrations in different organs from animal models are not detailed in the provided search results, the wide distribution is a key characteristic of its pharmacokinetic profile. hpra.ie It is also known that tranylcypromine is excreted in breast milk, further highlighting its distribution into various biological fluids. hpra.iempa.se
| Distribution Parameter | Finding in Animal Models | Source |
| Placental Transfer | Passes through the placental barrier in rats. | medsafe.govt.nz |
| Volume of Distribution (Vd) | 1.1 to 5.7 L/kg body weight. | hpra.iempa.se |
| Excretion in Milk | Secreted into breast milk. | hpra.iempa.se |
Metabolic Pathways and Metabolite Characterization
The liver is the primary site of tranylcypromine metabolism. nih.govdrugbank.compsychdb.com The biotransformation processes are extensive, with the majority of the drug being converted into various metabolites before excretion. hres.capsychdb.com The primary hepatic biotransformation pathways involve ring hydroxylation and N-acetylation. hpra.iempa.senih.govresearchgate.net
These metabolic reactions are crucial for the detoxification and elimination of the compound. While it has been debated, most studies indicate that tranylcypromine is not metabolized to amphetamine. hpra.ienih.govresearchgate.nethpra.iewikipedia.org Tranylcypromine has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. nih.gov The inhibition of CYP2A6 occurs at therapeutic concentrations. wikipedia.org
Several metabolites of tranylcypromine have been identified and characterized in preclinical studies. The main products of hepatic biotransformation are p-hydroxytranylcypromine and N-acetyltranylcypromine. hpra.iempa.se These metabolites have been detected in the brains of rats. cbg-meb.nl
In rat urine, N-acetyltranylcypromine and another metabolite, N-acetyl-4-hydroxytranylcypromine, have been identified. cbg-meb.nl Further metabolism can lead to the formation of hippuric acid and benzoic acid, which are excreted primarily through the kidneys. mpa.se Only a small fraction, approximately 4%, of the administered tranylcypromine dose is excreted unchanged in the urine. hpra.iempa.se
Some of the identified metabolites, such as p-hydroxytranylcypromine and N-acetyltranylcypromine, retain some monoamine oxidase inhibitory activity, although they are less potent than the parent compound. cbg-meb.nl Specifically, p-hydroxytranylcypromine has been shown to be a stronger inhibitor of MAO-A than MAO-B in vitro. nih.gov
| Metabolite | Location Identified (Preclinical) | Source |
| p-hydroxytranylcypromine | Rat brain | cbg-meb.nl |
| N-acetyltranylcypromine | Rat brain | cbg-meb.nl |
| N-acetyl-4-hydroxytranylcypromine | Rat urine | cbg-meb.nl |
| Hippuric acid | - | mpa.se |
| Benzoic acid | - | mpa.se |
Role of Specific Enzyme Systems in Tranylcypromine Metabolism
In preclinical research, the metabolism of tranylcypromine has been shown to proceed primarily through phase-I reactions, including ring hydroxylation and N-acetylation. researchgate.netnih.gov Animal data have led to the identification of several metabolites, such as p-hydroxy-tranylcypromine, N-acetyl-tranylcypromine, and N-acetyl-p-hydroxy-tranylcypromine. researchgate.net Some of these metabolites, specifically N-acetyl-tranylcypromine and p-hydroxy-tranylcypromine, have been found to retain monoamine oxidase (MAO) inhibiting properties, although they are weaker than the parent compound. researchgate.net There has been considerable debate regarding the potential metabolism of tranylcypromine to amphetamine; however, most studies in research models have not substantiated this metabolic pathway at pharmacologically relevant doses. researchgate.netnih.govcbg-meb.nl
Tranylcypromine's interaction with the cytochrome P450 (CYP) enzyme system has been a subject of in vitro investigation. The drug is primarily metabolized in the liver and demonstrates inhibitory effects on several CYP enzymes. nih.gov Studies using cDNA-expressed human CYP enzymes have shown that tranylcypromine acts as an inhibitor of CYP2C19, CYP2C9, and CYP2D6. nih.govnih.gov Specifically, it is a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.govnih.gov Further research indicates that CYP2A6 is the principal CYP enzyme inhibited by tranylcypromine at therapeutic concentrations, suggesting a low potential for most other CYP-based pharmacokinetic interactions. cbg-meb.nlresearchgate.net
Table 1: Identified Metabolites of Tranylcypromine in Preclinical Models
| Metabolite Name | Metabolic Pathway | Retained Activity |
|---|---|---|
| p-hydroxy-tranylcypromine | Ring Hydroxylation | Weak MAO-A and MAO-B inhibition researchgate.netcbg-meb.nl |
| N-acetyl-tranylcypromine | N-acetylation | Weak MAO-A and MAO-B inhibition researchgate.net |
Table 2: In Vitro Inhibitory Effects of Tranylcypromine on Human CYP Enzymes
| Enzyme | Type of Inhibition | Inhibition Constant (Ki) | Clinical Significance at Usual Doses |
|---|---|---|---|
| CYP2C19 | Competitive | 32 μM nih.govnih.gov | Not considered clinically significant, but interactions may occur in poor metabolizers or at high doses cbg-meb.nlnih.gov |
| CYP2C9 | Noncompetitive | 56 μM nih.govnih.gov | Not considered clinically significant cbg-meb.nlnih.gov |
| CYP2D6 | Competitive | 367 μM nih.govnih.gov | Not considered clinically significant nih.gov |
Excretion Mechanisms and Renal Clearance in Research Models
The primary route for the elimination of tranylcypromine and its metabolites from the body is through the kidneys. nih.gov Renal clearance is the process that describes the excretion of the unchanged parent drug via the kidneys and is a major elimination pathway for compounds that undergo minimal metabolism. researchgate.net The process of renal excretion involves a combination of three main mechanisms: glomerular filtration, active tubular secretion, and tubular reabsorption. researchgate.net
Enantioselective Pharmacokinetic Profiles and Their Significance
Tranylcypromine sulphate is a racemic mixture, meaning it consists of equal amounts of two enantiomers: (+)-tranylcypromine and (-)-tranylcypromine. cbg-meb.nlgeneesmiddeleninformatiebank.nl These stereoisomers have the same chemical formula but a different three-dimensional arrangement of atoms. Preclinical research has suggested that the pharmacokinetics of tranylcypromine may be enantioselective, meaning the two enantiomers could be absorbed, distributed, metabolized, and excreted differently. drugbank.com
Pharmacodynamic Effects Beyond Direct Enzyme Inhibition
Neurotransmitter System Modulation
Regulation of Monoamine Concentrations (Serotonin, Norepinephrine (B1679862), Dopamine (B1211576), Epinephrine)
Tranylcypromine (B92988) sulphate is a non-selective and irreversible inhibitor of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. patsnap.comdrugbank.com This inhibition is the primary mechanism through which it modulates monoamine concentrations. The MAO enzyme is responsible for the breakdown of several key neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, and epinephrine (B1671497). patsnap.comdrugbank.com By irreversibly inhibiting MAO, tranylcypromine prevents this degradation process, leading to a significant increase in the availability and levels of these monoamines within the brain. patsnap.comwikipedia.orgresearchgate.net
The elevation of serotonin, norepinephrine, and dopamine in the central nervous system is believed to be central to its therapeutic effects. patsnap.comdrugbank.com MAO-A inhibition is considered more directly related to antidepressant activity. drugbank.com The increased concentration of these neurotransmitters enhances their signaling in the brain. patsnap.comresearchgate.net At higher therapeutic doses (40–60mg/day), tranylcypromine may also exhibit supplementary norepinephrine reuptake inhibition, further contributing to elevated norepinephrine levels. researchgate.net
Table 1: Effect of Tranylcypromine Sulphate on Monoamine Neurotransmitters
| Monoamine | Effect of this compound | Mechanism |
|---|---|---|
| Serotonin | Increased Concentration | Inhibition of MAO-A, preventing serotonin breakdown patsnap.comdrugbank.comresearchgate.net |
| Norepinephrine | Increased Concentration | Inhibition of MAO-A and MAO-B; potential reuptake inhibition at higher doses drugbank.comwikipedia.orgresearchgate.net |
| Dopamine | Increased Concentration | Inhibition of MAO-A and MAO-B, preventing dopamine breakdown patsnap.comdrugbank.comresearchgate.net |
| Epinephrine | Increased Concentration | Inhibition of MAO-A and MAO-B drugbank.comwikipedia.org |
Alterations in Trace Amine Levels (Phenylethylamine, Tyramine, Octopamine, Tryptamine)
In addition to its effects on classical monoamine neurotransmitters, tranylcypromine markedly increases the availability of trace amines. wikipedia.orgresearchgate.net Trace amines are a class of endogenous compounds that are structurally related to classical biogenic amines and are present in the nervous system at much lower concentrations. epa.govfrontiersin.org These include compounds such as β-phenylethylamine, tyramine, tryptamine (B22526), and octopamine. wikipedia.orgepa.gov
The inhibition of MAO, particularly MAO-B, is responsible for this elevation, as this enzyme is key to the metabolism of trace amines. drugbank.comwikipedia.org The resulting increase in brain levels of trace amines like phenylethylamine, sometimes referred to as an "endogenous amphetamine," is a distinct pharmacodynamic effect of tranylcypromine. researchgate.net While the precise clinical relevance of increased trace amine levels is still under investigation, it is a significant consequence of MAO inhibition by tranylcypromine. wikipedia.org
Table 2: Effect of this compound on Trace Amines
| Trace Amine | Effect of this compound | Primary Metabolic Enzyme Inhibited |
|---|---|---|
| Phenylethylamine | Markedly Increased Levels | MAO-B drugbank.comresearchgate.net |
| Tyramine | Markedly Increased Levels | MAO-A and MAO-B drugbank.com |
| Octopamine | Markedly Increased Levels | MAO wikipedia.org |
| Tryptamine | Markedly Increased Levels | MAO wikipedia.org |
Receptor Regulation and Desensitization in Neural Systems
Effects on Serotonin Receptors (e.g., 5-HT2 Receptor Downregulation)
Chronic administration of tranylcypromine can lead to adaptive changes in serotonin receptor density. Specifically, research has demonstrated an effect on 5-HT2 receptors. A study in rats found that chronic administration of high-dose tranylcypromine (2.5 mg/kg/day) resulted in the downregulation of 5-HT2 binding sites in the cerebral cortex. nih.gov This effect, characterized by a decrease in the maximum number of binding sites (Bmax), was observed after 10 and 28 days of treatment, but not after 4 days. nih.gov In contrast, low-dose tranylcypromine (0.5 mg/kg/day) did not affect 5-HT2 receptor density at any time point. nih.gov The affinity of the receptor for its ligand was not affected by either dose. nih.gov This downregulation of 5-HT2 receptors is an effect shared with several other antidepressant treatments and may contribute to the therapeutic actions of high-dose tranylcypromine. nih.gov
Table 3: Research Findings on Tranylcypromine and 5-HT2 Receptor Density
| Treatment Group | Duration | Effect on 5-HT2 Receptor Density (Bmax) | Reference |
|---|---|---|---|
| High-Dose (2.5 mg/kg/day) | 4 Days | No Effect | nih.gov |
| High-Dose (2.5 mg/kg/day) | 10 Days | Downregulation (Decrease) | nih.gov |
| High-Dose (2.5 mg/kg/day) | 28 Days | Downregulation (Decrease) | nih.gov |
| Low-Dose (0.5 mg/kg/day) | 4, 10, or 28 Days | No Effect | nih.gov |
Modulation of Dopamine Receptors (D1, D2)
Tranylcypromine's influence on the dopamine system extends to receptor modulation, though its effects differ from other classes of antidepressants. Research indicates that repeated treatment with tranylcypromine increases extracellular levels of dopamine in the nucleus accumbens. nih.gov However, its impact on dopamine receptor expression is distinct. In one study, tranylcypromine did not increase D1 or D2 mRNA in the nucleus accumbens or striatum. nih.gov Furthermore, it had no effect on D2-like receptor binding in the nucleus accumbens but did cause a decrease in D2-like binding in the striatum. nih.gov This suggests that tranylcypromine enhances dopamine function in the nucleus accumbens primarily through increased dopamine release rather than by upregulating postsynaptic D2 receptors. nih.gov Dopamine receptors are categorized into D1-like (D1, D5), which are typically excitatory, and D2-like (D2, D3, D4), which are generally inhibitory. youtube.com
Impact on GABA Receptors (e.g., GABAB Receptor Upregulation)
Studies have shown that tranylcypromine administration leads to changes in the gamma-aminobutyric acid (GABA) system, specifically involving GABAB receptors. Research in rats has demonstrated that daily administration of tranylcypromine (10 mg/kg) for seven consecutive days increased GABAB receptor function in the hippocampus. nih.gov This was accompanied by a selective increase in the expression of the GABAB(1a) subunit in the hippocampus, with no consistent effect on the GABAB(1b) or GABAB(2) subunits. nih.gov Other research supports this finding, showing that chronic tranylcypromine treatment increases GABAB receptor activity in the cerebral cortex. nih.gov This upregulation of GABAB receptor function and expression in key brain regions like the hippocampus and frontal cortex appears to be a common action among different classes of antidepressants and may be a component of their therapeutic response. nih.govplu.mx
Table 4: Summary of Tranylcypromine's Effects on GABAB Receptors
| Brain Region | Effect on GABAB Receptor Function | Effect on GABAB Receptor Subunit Expression | Reference |
|---|---|---|---|
| Hippocampus | Increased | Selective increase in GABAB(1a) subunit | nih.gov |
| Cerebral Cortex | Increased | Upregulation of GABAB binding sites | nih.govplu.mx |
Cellular and Molecular Signaling Pathway Alterations
Investigational Effects on Neuroplasticity and Synaptic Function
This compound has been shown to influence neuroplasticity, a fundamental process for neuronal adaptation and function. The increase in brain monoamines, such as serotonin and norepinephrine, following MAO inhibition, is believed to trigger downstream effects that lead to changes in neuroplasticity. nih.gov These changes are partly mediated by an increase in neurotrophic growth factors. nih.gov
Furthermore, tranylcypromine has demonstrated neuroprotective properties. In preclinical studies, it has been shown to protect cortical neurons from amyloid-β-induced toxicity. nih.gov This suggests a potential role in preserving synaptic function in the face of neurodegenerative processes. The compound's influence on neuroplasticity is a key area of investigation for understanding its therapeutic effects.
Gene Expression and Epigenetic Regulation Through Histone Demethylation
A significant finding in the pharmacology of tranylcypromine is its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110. wikipedia.orgnih.govnih.gov LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histones, which in turn modifies gene expression. Tranylcypromine's inhibition of LSD1 is potent, with an IC50 value of less than 2 μM. wikipedia.org
This inhibition leads to a global increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. nih.gov Consequently, tranylcypromine can cause the transcriptional derepression of genes targeted by LSD1. nih.govnih.gov This epigenetic mechanism is distinct from its MAO-inhibiting activity and opens up new avenues for understanding its broad pharmacological effects. The mechanism of inhibition involves the covalent addition of a reactive intermediate of tranylcypromine to the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition.
| Target Enzyme | Mechanism of Action | Consequence | Key Findings |
|---|---|---|---|
| Lysine-Specific Demethylase 1 (LSD1/BHC110) | Irreversible inhibition | Increased histone H3 lysine 4 (H3K4) methylation | Transcriptional derepression of LSD1 target genes. Potent inhibition with an IC50 < 2 μM. wikipedia.org |
Modulation of Phospholipid Metabolism in Brain Function
Emerging evidence suggests that this compound also modulates phospholipid metabolism, which is fundamental for normal brain function. nih.govgeneesmiddeleninformatiebank.nl Phospholipids are integral components of neuronal and synaptic structures and are pivotal in the signal transduction cascades initiated by various neurotransmitters. geneesmiddeleninformatiebank.nl Aberrations in the metabolism of these lipids have been linked to the pathophysiology of depressive disorders. geneesmiddeleninformatiebank.nlif-pan.krakow.pl By influencing phospholipid metabolism, tranylcypromine may exert some of its therapeutic effects through the maintenance of neuronal membrane integrity and the modulation of intracellular signaling pathways. nih.govresearchgate.net
Cellular Proliferation and Apoptosis Studies in Brain Organoid Models
Studies utilizing human-induced pluripotent stem cell-derived cerebral organoids have provided valuable insights into the effects of tranylcypromine on neural cells. Research has shown that tranylcypromine can induce neurotoxicity in these models, leading to a dose-dependent decrease in cellular proliferation and an increase in apoptosis. nih.govnih.govresearchgate.net
The expression of the proliferation marker Ki-67 was found to be decreased, while the apoptotic marker cleaved caspase 3 was increased following treatment with tranylcypromine. nih.gov These findings suggest that at certain concentrations, tranylcypromine can impair the growth of neural tissue and affect the density and arrangement of neurons and astrocytes in a 3D brain model. nih.govnih.gov
| Parameter | Effect | Marker(s) | Implication |
|---|---|---|---|
| Cellular Proliferation | Decreased (dose-dependent) | Ki-67 | Inhibition of neural tissue growth. nih.gov |
| Apoptosis | Increased (dose-dependent) | Cleaved Caspase 3 | Induction of programmed cell death. nih.gov |
Analysis of Long-Term Pharmacodynamic Persistence Despite Short Half-Life
A notable characteristic of this compound is the significant disparity between its pharmacokinetic and pharmacodynamic profiles. The compound has a relatively short plasma elimination half-life, typically around 2 to 2.5 hours. wikipedia.orgresearchgate.net However, its pharmacodynamic effects are long-lasting, persisting for several days to a week. nih.govwikipedia.org
This prolonged duration of action is attributed to its mechanism of irreversible inhibition of monoamine oxidase. nih.govwikipedia.org By forming a covalent bond with the enzyme, tranylcypromine effectively deactivates it. The recovery of MAO activity is therefore dependent on the synthesis of new enzyme, a process that takes a considerable amount of time. This irreversible inhibition ensures that even after the drug is cleared from the bloodstream, its enzymatic inhibitory effects, and consequently its influence on monoamine levels, are sustained.
Structure Activity Relationships Sar of Tranylcypromine and Analogues
Identification of Critical Structural Moieties for Monoamine Oxidase Inhibition
The inhibitory activity of tranylcypromine (B92988) against monoamine oxidase (MAO) is critically dependent on its core structure, comprising a phenyl ring attached to a cyclopropylamine (B47189) group. wikipedia.orgebi.ac.uk Tranylcypromine functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B by acting as a suicide substrate. wikipedia.orguea.ac.uk The mechanism involves the formation of a covalent adduct between the inhibitor and the enzyme's FAD cofactor. nih.gov
The cyclopropylamine moiety is indispensable for this activity. ebi.ac.uk Structural studies of MAO-B have shown that tranylcypromine forms this adduct at the C4a position of the FAD isoalloxazine ring, a mechanism that distinguishes it from many other irreversible MAO inhibitors like phenelzine (B1198762) and pargyline, which typically form adducts at the N5 position. mdpi.comresearchgate.netuchile.cl
Modifications to either the phenyl ring or the amine group can significantly alter inhibitory potency. For instance, metabolites such as p-hydroxytranylcypromine (p-OH-TCP) and N-acetyltranylcypromine (N-acetyl-TCP) are considerably weaker MAO inhibitors than the parent compound. researchgate.net This indicates that both an unsubstituted phenyl ring at the para-position and a primary amine are preferred for maximal MAO inhibition. However, protecting the para-position of the phenyl ring with substituents like fluorine can produce compounds that remain highly potent MAO inhibitors. researchgate.net
Stereochemical Contributions to Enzyme Affinity and Substrate Selectivity
Tranylcypromine is a racemic mixture, and its stereochemistry plays a vital role in its interaction with MAO enzymes. researchgate.net Research has demonstrated that the (+)-enantiomer, (1S,2R)-trans-2-phenylcyclopropylamine, is approximately 60 times more potent as an MAO-B inhibitor in vitro than its (–)-enantiomer. researchgate.net This highlights a clear stereochemical preference in the enzyme's active site.
Rational Design Principles for Enhanced LSD1 Inhibitory Potency
Beyond its role as an MAOI, tranylcypromine is a known inhibitor of lysine-specific demethylase 1 (LSD1), another FAD-dependent enzyme implicated in cancer. wikipedia.orgnih.gov This has spurred the rational design of tranylcypromine analogues with increased potency and, crucially, improved selectivity for LSD1 over MAOs. nih.govmcmaster.ca A primary strategy involves decorating the tranylcypromine scaffold with large, hindered substituents designed to occupy the spacious catalytic cleft of LSD1, which is larger than that of the MAOs. nih.govresearchgate.netexlibrisgroup.comnih.gov
Key design principles include:
Substitution at the Phenyl Ring: Attaching aroyl-, arylacetylamino-, or double-substituted benzamide (B126) groups, particularly at the C4 position of the phenyl ring, has yielded derivatives with low nanomolar inhibitory potency against LSD1. nih.govnih.gov Shifting these substituents to the C3 position typically results in a dramatic decrease in anti-LSD1 activity. nih.gov
Achieving Selectivity: Many of these C4-substituted analogues demonstrate high selectivity. For example, the 4-biphenyl analogue 1e and several benzamide derivatives (3a, 3d, 3f, 3g ) inhibit LSD1 in the low nanomolar range while showing little to no inhibition of MAO-A or MAO-B at high concentrations. nih.govresearchgate.netnih.gov
Polar, Non-Basic Functions: The introduction of a polar, non-basic functional group into N-substituted tranylcypromine derivatives can also produce potent LSD1 inhibitors that are selective over MAOs. mcmaster.ca
Other Phenyl Ring Modifications: The synthesis of S2101, an early LSD1-selective inhibitor, was achieved by introducing an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine. nih.gov
The following table summarizes the activity of selected tranylcypromine analogues against LSD1 and MAOs, illustrating the successful application of these design principles.
| Compound | Substituent on Phenyl Ring (C4 position) | LSD1 IC₅₀ (nM) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
| Tranylcypromine (TCP) | None | 11,200 | 79 | 85 |
| 1c | 1-Naphthoylamine | 35.7 | 89 | 50 |
| 1e | 4-Biphenylacetylamino | 73.1 | No Inhibition | No Inhibition |
| 3a | 2-Fluoro-4-(pyrrolidin-1-yl)benzamide | 4.9 | 16 | 23 |
| 3d | 4-(4-Methylpiperazin-1-yl)benzamide | 1.8 | 32 | 19 |
| 3g | 4-(Morpholin-4-yl)benzamide | 2.5 | No Inhibition | 16 |
| Data sourced from a 2020 study by Valente et al. Inhibition of MAO-A and MAO-B was measured at a 100 μM concentration. nih.gov |
Correlating Structural Modifications with Altered Neurotransmitter Uptake Modulation
In addition to inhibiting the enzymatic degradation of monoamines, tranylcypromine can directly modulate neurotransmitter transporters, acting as a reuptake inhibitor for norepinephrine (B1679862) and dopamine (B1211576) at higher concentrations. wikipedia.orgnih.gov Structural modifications to the tranylcypromine scaffold have been systematically explored to tune this activity and develop ligands with high affinity for specific transporters.
A notable example is the development of selective dopamine D3 receptor antagonists from a tranylcypromine starting point. acs.org
Starting Point: Racemic tranylcypromine itself shows only weak affinity for the rat dopamine D3 receptor (Ki = 12.8 μM) and poor selectivity over the D2 receptor. acs.org
Initial Modification: A simple structural change—the addition of a propyl group to the primary amine—yielded N-propyl-tranylcypromine ((1S,2R)-9 ), which exhibited improved D3 receptor affinity (Ki = 1.2 μM) and approximately 80-fold selectivity over the D2 receptor. acs.org
Rational Design for High Potency: Further extensive modifications, replacing the N-propyl group with a cis-hydroxycyclobutylnaphthamide moiety, led to the development of (1R,2S)-11 . This compound is a highly potent and selective D3 antagonist, with a Ki of 2.8 nM for the human D3 receptor and over 200-fold selectivity against the human D2 receptor. acs.org
This progression clearly demonstrates how specific structural alterations can shift the pharmacological profile of a tranylcypromine-based molecule away from MAO inhibition and toward potent and selective interaction with a specific neurotransmitter receptor.
| Compound | Modification | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D2/D3 Selectivity |
| Tranylcypromine | None (racemic) | 12,800 | 50,000 | 4-fold |
| (1S,2R)-9 | N-propyl group added | 1,200 | >100,000 | ~83-fold |
| (1R,2S)-11 | N-(cis-hydroxycyclobutyl)naphthamide added | 2.8 (human) | 625 (human) | 223-fold |
| Data for Tranylcypromine and (1S,2R)-9 are for rat receptors; data for (1R,2S)-11 are for human receptors. acs.org |
Advanced Research Methodologies for Studying Tranylcypromine Sulphate
In Vitro Enzyme Inhibition Assays (e.g., Fluorescence-based assays, IC50 determination)
In vitro enzyme inhibition assays are fundamental in characterizing the interaction of tranylcypromine (B92988) with its target enzymes. These assays allow for the precise determination of inhibitory potency and selectivity.
Fluorescence-based assays are commonly employed to measure the activity of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). uea.ac.uk These assays often utilize a substrate that, when acted upon by the enzyme, produces a fluorescent product, such as hydrogen peroxide, which can be detected using a reagent like Amplex Red. uea.ac.uk The intensity of the fluorescence is directly proportional to enzyme activity, and a decrease in fluorescence in the presence of tranylcypromine indicates inhibition.
IC50 determination is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. For tranylcypromine, IC50 values have been determined for several enzymes, highlighting its activity profile. It is an irreversible inhibitor of LSD1, MAO-A, and MAO-B. medchemexpress.comcaymanchem.com Studies have shown IC50 values of approximately 20.7 µM for LSD1, 2.3 µM for MAO-A, and 0.95 µM for MAO-B. medchemexpress.com
Inhibition kinetics are further explored to determine the nature of the inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki). Tranylcypromine has been identified as a competitive inhibitor of CYP2C19 (Ki = 32 μM) and CYP2D6 (Ki = 367 μM), and a noncompetitive inhibitor of CYP2C9 (Ki = 56 μM). nih.govresearchgate.net These detailed in vitro studies are essential for understanding the compound's enzymatic interactions and potential for drug-drug interactions. nih.govcbg-meb.nl
Table 1: In Vitro Inhibition Data for Tranylcypromine
| Enzyme | Inhibition Metric | Value (µM) | Reference |
|---|---|---|---|
| LSD1 | IC50 | 20.7 | medchemexpress.com |
| MAO-A | IC50 | 2.3 | medchemexpress.com |
| MAO-B | IC50 | 0.95 | medchemexpress.com |
| LSD1 | Ki | 242.7 | medchemexpress.com |
| MAO-A | Ki | 101.9 | medchemexpress.com |
| MAO-B | Ki | 16 | medchemexpress.com |
| CYP2C19 | Ki | 32 | nih.govresearchgate.net |
| CYP2C9 | Ki | 56 | nih.govresearchgate.net |
Cellular and Organoid Models in Neurobiological Research (e.g., Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids)
Cellular and organoid models provide a more complex biological system to study the effects of tranylcypromine in a context that more closely resembles human physiology.
Human-induced pluripotent stem cell (iPSC)-derived cerebral organoids have emerged as a valuable tool for investigating the impact of drugs on the developing human brain. nih.govfrontiersin.org Research using these 3D in vitro models has shown that tranylcypromine can have neurotoxic effects at higher concentrations, leading to decreased cell proliferation and induced apoptosis. nih.govfrontiersin.orgnih.gov Specifically, treatment with tranylcypromine has been observed to impair the density and arrangement of neurons and astrocytes in cerebral organoids. nih.govfrontiersin.org These studies also revealed that tranylcypromine can suppress the transcriptional activity of BHC110/LSD1-targeted genes and increase the expression of di-methylated histone H3 at lysine (B10760008) 4 (H3K4). nih.govfrontiersin.orgnih.gov The half-maximal inhibitory concentration (IC50) of tranylcypromine in cerebral organoids was determined to be 1 µM. frontiersin.org
Other cellular models, such as human prostate cancer cells and neuroblastoma cells, have been used to investigate the effects of tranylcypromine on cell proliferation. spandidos-publications.com Interestingly, in some cancer cell lines, tranylcypromine has been shown to increase cellular proliferation, contrasting with the effects of other MAO inhibitors like pargyline. spandidos-publications.com In a cellular model of acute promyelocytic leukemia, a derivative of tranylcypromine demonstrated marked effects on cell differentiation. nih.gov
Animal Models in Neuropharmacological and Mechanistic Research (e.g., Rodent models for behavioral correlates of neurochemical changes)
Animal models, particularly rodent models, are indispensable for studying the behavioral and neurochemical effects of tranylcypromine in vivo. These models allow for the investigation of complex physiological responses that cannot be fully replicated in vitro.
In rodent models of depression, such as the chronic restraint stress model, tranylcypromine has been shown to reverse behavioral deficits. mdpi.comnih.gov For instance, it can improve performance in the forced swim test, indicating antidepressant-like activity. caymanchem.commdpi.com Studies have also demonstrated that tranylcypromine can mitigate cognitive impairments induced by chronic stress. mdpi.com
Mechanistic studies in animal models have revealed that tranylcypromine's effects extend beyond MAO inhibition. For example, in a mouse model of Alzheimer's disease (5xFAD), tranylcypromine was found to significantly decrease microglial activation. mdpi.comnih.gov It also reduced proinflammatory cytokine levels in wild-type mice injected with lipopolysaccharide (LPS), suggesting an anti-inflammatory role. mdpi.comnih.govresearchgate.net Furthermore, research has shown that tranylcypromine can alter the endocannabinoid system, increasing CB1 receptor binding density in the prefrontal cortex and hippocampus of rats. nih.gov
Analytical Techniques for Compound and Metabolite Quantification (e.g., HPLC, NMR, MS, Enantiospecific Assays)
Accurate quantification of tranylcypromine and its metabolites in various matrices is crucial for pharmacokinetic and metabolism studies. A range of sophisticated analytical techniques are utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of tranylcypromine sulphate in bulk drug form, pharmaceutical preparations, and biological fluids like urine. japsonline.comtandfonline.comtandfonline.com Reversed-phase HPLC methods, often coupled with UV detection, provide a simple, sensitive, and rapid means of analysis. japsonline.comtandfonline.comtandfonline.comresearchgate.netbibliomed.org Stability-indicating HPLC methods have also been developed to separate the drug from its degradation products under various stress conditions. japsonline.comresearchgate.netbibliomed.org
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for quantifying tranylcypromine in plasma. thieme-connect.com This technique allows for the detection of very low concentrations, with detection limits as low as 0.5 ng/ml reported. thieme-connect.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of tranylcypromine. acs.orgcapes.gov.br Both 1H NMR and 13C NMR spectra provide detailed information about the molecule's chemical structure. acs.orgchemicalbook.com Chiral shift reagents can be used in NMR studies to differentiate between the enantiomers of tranylcypromine. capes.gov.br
Table 2: Analytical Methods for this compound
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| RP-HPLC | Quantification in bulk and tablets | Linear range: 3-150 µg/mL, Retention time: 2 min | japsonline.comresearchgate.netbibliomed.org |
| HPLC-UV | Quantification in urine and tablets | LOD: 5 nmol/mL, UV detection at 264 nm | tandfonline.comtandfonline.com |
| LC-MS/MS | Quantification in plasma | LOD: 0.5 ng/mL, High sensitivity and specificity | thieme-connect.com |
| 1H NMR | Structural analysis | Spectral simplification with shift reagents | capes.gov.brchemicalbook.com |
Receptor Binding and Downstream Signaling Pathway Analysis
Understanding how tranylcypromine interacts with various receptors and influences downstream signaling pathways is critical to fully comprehending its pharmacological profile.
Receptor binding assays have revealed that tranylcypromine has a weak affinity for the dopamine (B1211576) D3 receptor (Ki = 12.8 μM) with a four-fold selectivity over the D2 receptor. acs.orgacs.org However, synthetic derivatives of tranylcypromine have been developed that exhibit potent and selective antagonism at the D3 receptor. acs.orgacs.org Chronic treatment with tranylcypromine has also been shown to increase the binding density of the CB1 cannabinoid receptor in the prefrontal cortex and hippocampus of rats. nih.gov Additionally, it has been reported to decrease the number of dopamine D2 receptors. ebi.ac.uk
Downstream signaling pathway analysis has provided insights into the molecular mechanisms underlying tranylcypromine's effects. In microglial cells, tranylcypromine has been found to modulate the TLR4/ERK/STAT3 signaling pathway to alter neuroinflammatory responses induced by LPS. mdpi.com In human-induced pluripotent stem cell-derived cerebral organoids, it suppresses the transcriptional activity of BHC110/LSD1-targeted genes. nih.govfrontiersin.org This inhibition of LSD1 leads to an increase in histone H3 lysine 4 (H3K4) methylation, which can alter gene expression. nih.govfrontiersin.orgupenn.edu
Theoretical Neurobiological Implications and Future Research Directions
Elucidation of Broader Neurobiological Roles Beyond Classical Monoamine Theory
Tranylcypromine (B92988), an irreversible and non-selective inhibitor of monoamine oxidase (MAO), has long been understood through the lens of the classical monoamine theory of depression. nih.gov Its primary mechanism is characterized by the inhibition of both MAO-A and MAO-B, which leads to an increase in the synaptic availability of key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govmedsafe.govt.nz This elevation of monoamines in the central nervous system is considered the foundation of its antidepressant effect. medsafe.govt.nz However, emerging research has begun to illuminate a more complex and multifaceted neurobiological profile for tranylcypromine, extending well beyond simple monoamine modulation.
A significant area of investigation is the role of tranylcypromine in promoting neuroplasticity. nih.govneurosci.cn Studies have demonstrated that the compound can induce changes in brain structure and function. For instance, tranylcypromine has been shown to increase the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF), a key molecule in neural plasticity, in both the hippocampus and frontal cortex of rats. rug.nl This increase in neurotrophic factors is a critical component of its broader mechanism, contributing to neurogenesis and synaptic strengthening. nih.govusask.ca Furthermore, some research indicates that tranylcypromine, along with other antidepressants like escitalopram (B1671245) and paroxetine, activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in hippocampal neurons. oup.com This activation is significant as the mTOR pathway is crucial for dendritic outgrowth and the synthesis of synaptic proteins. oup.com
Beyond its influence on neurotrophic factors, tranylcypromine also appears to modulate the glutamate (B1630785) system, which is increasingly recognized for its role in the pathophysiology of mood disorders. nih.govtandfonline.com Chronic administration of tranylcypromine has been found to reduce the depolarization-evoked release of glutamate in the hippocampus. tandfonline.com In addition to its impact on major neurotransmitter systems, tranylcypromine also exhibits inhibitory effects on other enzymes. It is known to inhibit the histone demethylase BHC110/LSD1, an action that underpins its potential in oncology, and also inhibits CYP46A1 at nanomolar concentrations, although the clinical significance of this latter effect remains to be determined. wikipedia.org
Investigational Applications in Neurodegenerative Research Models (e.g., Parkinson's Disease, Neuroprotection)
The neuroprotective potential of tranylcypromine is an active area of research, with studies exploring its application in models of various neurodegenerative diseases. nih.govpsychotropical.com Its established mechanism as an MAO inhibitor provides a strong rationale for this investigation, given the role of MAO in oxidative stress and neuronal damage.
In the context of Parkinson's disease (PD), tranylcypromine is considered to have neuroprotective properties analogous to selective MAO-B inhibitors like selegiline (B1681611) and rasagiline. wikipedia.org Early clinical investigations showed that treatment with tranylcypromine resulted in a slight improvement of parkinsonian symptoms in patients with early-stage PD. en-journal.org More targeted research using stereoisomers has indicated that low doses of the (+)-isomer of tranylcypromine can be an effective adjuvant therapy, providing MAO inhibition without inducing the hypertensive side effects seen at higher doses. nih.gov Preclinical studies in animal models of PD have shown that MAO inhibitors can increase levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis. mdpi.com Furthermore, in cellular models of familial PD, tranylcypromine has been observed to reduce spontaneous apoptosis in neurons. researchgate.net
Tranylcypromine's neuroprotective effects have also been extensively studied in models of Alzheimer's disease (AD). Research has shown that it can protect primary rat cortical neurons from toxicity induced by amyloid-beta (Aβ) oligomers, a hallmark of AD pathology. nih.govresearchgate.netmdpi.com This protection is concentration-dependent and involves influencing the early events of the Aβ aggregation process. nih.govresearchgate.net In vivo studies using a mouse model of AD (5xFAD mice) revealed that tranylcypromine administration significantly mitigated microgliosis, a key component of the neuroinflammatory response in AD. mdpi.comnih.gov This anti-inflammatory action is a critical aspect of its neuroprotective profile, as it has been shown to suppress neuroinflammatory responses triggered by both Aβ and lipopolysaccharide (LPS). mdpi.comnih.gov The neuroprotective applications extend to ocular neurodegeneration, where tranylcypromine was found to suppress retinal ganglion cell death in models of glutamate-induced excitotoxicity and oxidative stress. nih.gov This effect was linked to the modulation of the p38 mitogen-activated protein kinase (MAPK)γ pathway. nih.gov
| Research Area | Model System | Key Findings | Citations |
| Parkinson's Disease | Comparative clinical trials | Low doses of the (+)-isomer are effective as adjuvant anti-parkinsonian therapy. | nih.gov |
| Parkinson's Disease | Familial PD neuronal models | Reduces spontaneous apoptosis. | researchgate.net |
| Alzheimer's Disease | Primary rat cortical neurons | Protects against Aβ(1-42)-induced neuronal death and influences Aβ aggregation. | nih.govresearchgate.netmdpi.com |
| Alzheimer's Disease | 5xFAD mouse model | Reduces microglial activation and neuroinflammatory responses. | mdpi.comnih.gov |
| Ocular Neurodegeneration | Rat retinal ganglion cells | Suppresses neuronal cell death following glutamate neurotoxicity and oxidative stress. | nih.gov |
Mechanistic Exploration of Antineoplastic Potential via LSD1 Inhibition
A paradigm-shifting discovery in the pharmacology of tranylcypromine is its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgbenthamdirect.com This finding has opened a significant new avenue of research into its potential as an antineoplastic agent. nih.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4 and H3K9). benthamdirect.comnih.gov In numerous types of cancer, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, LSD1 is overexpressed and its activity is correlated with tumor growth, increased proliferation, and metastasis. benthamdirect.comnih.govresearchgate.net
The anticancer potential of tranylcypromine stems from its ability to irreversibly inhibit LSD1. benthamdirect.com The mechanism of inhibition involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, which permanently inactivates it. tandfonline.comresearchgate.net By inhibiting LSD1, tranylcypromine can lead to the re-expression of silenced tumor suppressor genes and block cellular differentiation pathways that are hijacked by cancer cells. wikipedia.orgresearchgate.net This epigenetic modulation can ultimately inhibit tumor progression and metastasis. benthamdirect.comresearchgate.net
Preclinical studies have provided proof-of-concept for this therapeutic strategy. For example, in cellular models of AML, the combination of tranylcypromine with all-trans retinoic acid (ATRA) has been shown to induce differentiation and apoptosis in leukemic cells. tandfonline.com The potent LSD1 inhibitory activity of tranylcypromine has established it as a critical scaffold compound, inspiring the development of a new generation of derivatives specifically designed for oncology with improved potency and selectivity. benthamdirect.comresearchgate.net Beyond LSD1, other mechanisms may contribute to its anticancer effects; one study noted that tranylcypromine reduced mammary tumor multiplicity in rats, an effect linked to the inhibition of prostacyclin synthetase. aacrjournals.org
Development of Next-Generation Tranylcypromine Analogues with Enhanced Selectivity or Novel Targets
The discovery of tranylcypromine's potent activity against LSD1 has catalyzed extensive research efforts to develop next-generation analogues. benthamdirect.com The primary goal of this research is to engineer novel compounds that retain or enhance the LSD1 inhibitory effect while minimizing the MAO inhibition that is responsible for its antidepressant activity and associated side effects. nih.gov This strategy aims to repurpose the tranylcypromine scaffold from a psychiatric medication into a targeted oncologic therapy. benthamdirect.comresearchgate.net
Medicinal chemists have employed various strategies to modify the parent molecule, leading to a diverse library of derivatives with improved pharmacological profiles. nih.gov These modifications often focus on the phenyl ring and the cyclopropylamine (B47189) moiety of tranylcypromine. nih.gov Several of these next-generation analogues have demonstrated significant promise, with some advancing into clinical trials for various cancers. benthamdirect.comresearchgate.net
| Analogue/Derivative Class | Modification Strategy | Key Properties and Findings | Citations |
| ORY-1001 | Tranylcypromine derivative | A highly potent and selective irreversible LSD1 inhibitor that has entered clinical trials for AML and solid tumors. | benthamdirect.comresearchgate.nettandfonline.comresearchgate.net |
| GSK2879552 | Tranylcypromine derivative | An irreversible LSD1 inhibitor that has been investigated in clinical trials for small-cell lung cancer and AML. | benthamdirect.comresearchgate.netresearchgate.net |
| S2101 / S2157 | Phenyl ring modification (e.g., ortho-benzyloxy group) | Early examples of LSD1-selective inhibitors with S2157 showing high potency and brain penetration. | nih.gov |
| Carboxamide Analogues | Addition of a carboxamide substituent at the 4-position of the phenyl ring | Retain potent LSD1 inhibition and demonstrate submicromolar antiproliferative activity against AML cell lines. | researchgate.netucl.ac.uk |
| Spirocyclic Analogues | Creation of a spirocyclic scaffold (e.g., 20,30-dihydrospiro[cyclopropane-1,10-inden]-2-amine) | Showed significantly more potent LSD1 inhibition compared to tranylcypromine with excellent selectivity over MAOs and LSD2. | rsc.org |
| Tranylcypromine-Indazole Derivatives | Hybrid structure of tranylcypromine and indazole | Resulted in highly effective LSD1 inhibitors (e.g., compound 9e) with exceptional selectivity over MAOs. | nih.gov |
| 5-HT2C Receptor Agonists | Modification of the aminomethyl-trans-cyclopropyl side chain | A departure from LSD1, this work identified derivatives with selective 5-HT2C agonist activity and antidepressant-like effects in animal models. | acs.org |
While the vast majority of development has centered on LSD1 inhibition for cancer, some research has explored novel targets for tranylcypromine derivatives. In one such example, a series of analogues were designed to act as selective serotonin 2C (5-HT2C) receptor agonists, identifying compounds with potential antidepressant-like action through a mechanism distinct from MAO inhibition. acs.org
Future Avenues for Preclinical Model Development to Understand Complex Neurobiological Interactions
The expanding understanding of tranylcypromine's complex pharmacology necessitates the development and use of more sophisticated preclinical models. While traditional animal models—such as the MPTP model for Parkinson's disease and the 5xFAD mouse model for Alzheimer's—have been invaluable, they have inherent limitations. mdpi.commdpi.comnih.gov Animal models often fail to fully recapitulate the genetic complexity and specific neuroanatomical features of human neuropsychiatric and neurodegenerative disorders. frontiersin.org
A significant future direction in preclinical research lies in the adoption of human-derived in vitro systems. frontiersin.org Human-induced pluripotent stem cell (hPSC)-derived cerebral organoids, or "mini-brains," represent a groundbreaking platform for this purpose. frontiersin.org These three-dimensional cultures can mimic aspects of human brain development and organization, providing an unprecedented window into the effects of compounds on human neural tissue. frontiersin.org
Research has already begun to apply these advanced models to study tranylcypromine. A recent study utilized cerebral organoids to investigate the compound's neurotoxicity and its on-target effect of LSD1 inhibition. frontiersin.org The findings revealed that tranylcypromine treatment could impair the growth of neural tissue in the organoids and suppress the transcriptional activity of BHC110/LSD1 target genes, confirming its epigenetic activity in a human brain-like environment. frontiersin.org Such models offer a powerful tool for high-throughput drug screening and for evaluating the structural, cellular, and molecular changes induced by novel therapeutic agents. frontiersin.org Future preclinical development will increasingly rely on these human-centric models to better understand the complex neurobiological interactions of tranylcypromine and its analogues, aiming to improve the translation of preclinical findings to clinical success.
Q & A
Basic Research Questions
Q. How can researchers validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying Tranylcypromine Sulphate in bulk and tablet formulations?
- Methodology :
- Use a gradient elution system with validated parameters, including specificity, linearity, precision, and accuracy. Test multiple concentration levels (e.g., 10–100 µg/mL) and calculate recovery rates (target: 99.764–102.277%) to assess accuracy.
- Employ statistical metrics such as relative standard deviation (RSD ≤1.038%) and standard error (SE ≤0.467) to confirm precision .
- Select columns like Synergi Polar-RP (4.6 mm × 25 cm) for assay identification or Atlantis C18 (4.6 mm × 15 cm) for related compound analysis, as recommended in pharmacopeial guidelines .
Q. What molecular properties of this compound are critical for pharmacokinetic and pharmacodynamic studies?
- Methodology :
- Focus on its molecular weight (182.23 g/mol), sulfate salt formulation (C9H11N · ½H2SO4), and CAS number (13492-01-8) for reproducibility in synthesis and characterization.
- Prioritize its dual inhibitory activity against monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) when designing mechanistic studies .
Q. Which experimental models are suitable for preliminary assessments of Tranylcypromine’s adverse effects, such as serotonin syndrome?
- Methodology :
- Use male Wistar rats co-administered intraperitoneally with Tranylcypromine and fluoxetine (serotonin reuptake inhibitor) to induce hyperthermia, a hallmark of serotonin syndrome. Monitor rectal temperature and behavioral changes (e.g., agitation, tremors) at regular intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when studying Tranylcypromine’s interactions with other psychotropic agents?
- Methodology :
- Conduct dose-response analyses to identify threshold concentrations where paradoxical effects (e.g., hypothermia vs. hyperthermia) occur. For example, pretreat rats with asenapine (5-HT2A antagonist) or cyproheptadine (antihistamine) to reverse hyperthermic responses induced by Tranylcypromine-fluoxetine combinations .
- Use microarray and immunoblot analyses to assess downstream molecular changes (e.g., NMDA receptor modulation) and contextualize conflicting behavioral outcomes .
Q. What experimental design considerations are critical for evaluating Tranylcypromine’s neuroprotective effects in vivo?
- Methodology :
- Utilize primary cultured rat retinal ganglion cells (RGCs) exposed to NMDA-induced excitotoxicity to simulate neuronal stress. Measure survival rates via immunofluorescence or flow cytometry.
- Validate findings using in vivo models by intravitreal NMDA injections and histological assessment of retinal layers post-Tranylcypromine administration .
Q. How can stability-indicating methods be optimized for this compound under varying storage and processing conditions?
- Methodology :
- Perform forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) and quantify degradation products via RP-HPLC.
- Compare recovery rates and RSD values across stress conditions to establish method robustness. Use Phenomenex Synergi Polar-RP columns for consistent separation of degradation peaks .
Methodological Best Practices
- Data Interpretation : Cross-reference behavioral outcomes (e.g., serotonin syndrome severity) with molecular data (e.g., LSD1 inhibition efficiency) to reconcile mechanistic discrepancies .
- Statistical Rigor : Report biological replicates (n ≥3) and use non-linear regression models for dose-response curves to avoid overestimating therapeutic windows .
- Reproducibility : Adhere to pharmacopeial chromatographic standards (e.g., column dimensions, flow rates) to ensure cross-lab consistency in analytical results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
